molecular formula C9H10Br2O B1336643 2-Bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene CAS No. 164513-49-9

2-Bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene

Cat. No.: B1336643
CAS No.: 164513-49-9
M. Wt: 293.98 g/mol
InChI Key: XBEAMDITEJRHPE-UHFFFAOYSA-N
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Description

2-Bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene is an organic compound with the molecular formula C9H10Br2O It is a brominated aromatic compound, characterized by the presence of two bromine atoms, a methoxy group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene typically involves the bromination of 5-methoxy-3-methylbenzyl alcohol. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of catalysts such as iron(III) bromide (FeBr3) can enhance the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products:

    Substitution: Formation of 2-hydroxy-1-(hydroxymethyl)-5-methoxy-3-methylbenzene.

    Elimination: Formation of 2-bromo-5-methoxy-3-methylstyrene.

    Oxidation: Formation of 2-bromo-5-methoxy-3-methylbenzoic acid.

Scientific Research Applications

2-Bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the methoxy group can undergo nucleophilic attack. The compound can also form reactive intermediates that interact with biological macromolecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 2-Bromo-1-(bromomethyl)-4-methoxybenzene
  • 2-Bromo-1-(bromomethyl)-5-methylbenzene
  • 2-Bromo-1-(bromomethyl)-3-methoxybenzene

Comparison: Compared to its analogs, 2-Bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring. This unique structure can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for targeted synthetic applications.

Properties

IUPAC Name

2-bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O/c1-6-3-8(12-2)4-7(5-10)9(6)11/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEAMDITEJRHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101232207
Record name 2-Bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101232207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164513-49-9
Record name 2-Bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164513-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101232207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-bromo-5-methoxy-1,3-dimethyl-benzene ((Example 192: step a) 1.01 g, 4.70 mmol) in CCl4 (50 mL) was treated with N-bromosuccinamide and AIBN (catalytic amount) and heated to 75° C. 3.5 h. The reaction was diluted with CH2Cl2 and washed with saturated aqueous NaHCO3. The organic layer was dried over MgSO4 and concentrated in vacuo to afford the product 2-bromo-1-bromomethyl-5-methoxy-3-methyl-benzene (1.27 g, 92%) as a pale orange solid. 1H NMR (CDCl3): δ 6.641 (s, 2H), 4.601 (s, 2H), 3.760 (s, 3H), 2.380 (s, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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